molecular formula C4H10N2OS B3056174 1-[2-(Methylsulfanyl)ethyl]urea CAS No. 6950-55-6

1-[2-(Methylsulfanyl)ethyl]urea

Cat. No.: B3056174
CAS No.: 6950-55-6
M. Wt: 134.2 g/mol
InChI Key: PBNSGRJZNANHFU-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]urea is an organic compound with the molecular formula C4H10N2OS It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-(methylsulfanyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Methylsulfanyl)ethyl]urea can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)ethylamine with isocyanates. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity. Another method involves the use of phosgene substitutes like S,S-dimethyl dithiocarbonate, which reacts with amines to form the desired urea derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylsulfanyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms in the urea moiety can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The sulfur atom in the methylsulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. The urea moiety can form hydrogen bonds with various biological molecules, affecting their structure and function.

Comparison with Similar Compounds

  • 1-[2-(Ethylsulfanyl)ethyl]urea
  • 1-[2-(Methylsulfanyl)propyl]urea
  • 1-[2-(Methylsulfanyl)butyl]urea

Comparison: 1-[2-(Methylsulfanyl)ethyl]urea is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and the ability to form specific interactions with biological molecules. Compared to its analogs, it may exhibit different biological activities and chemical reactivity profiles.

Properties

IUPAC Name

2-methylsulfanylethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNSGRJZNANHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289950
Record name 1-[2-(methylsulfanyl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-55-6
Record name NSC65769
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(methylsulfanyl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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